molecular formula C8H8O3S B1310519 Ethyl 5-formylthiophene-2-carboxylate CAS No. 67808-65-5

Ethyl 5-formylthiophene-2-carboxylate

Cat. No. B1310519
CAS RN: 67808-65-5
M. Wt: 184.21 g/mol
InChI Key: KFPZQIYCDXHRED-UHFFFAOYSA-N
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Description

Ethyl 5-formylthiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are aromatic compounds with a sulfur atom in a five-membered ring, and they are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethyl ester group and the formyl functional group on the thiophene ring suggest that this compound could be an intermediate in organic synthesis or a building block for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared through a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding a 52% overall yield from commercially available 2-methylthiophene . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with an 81% yield . These methods could potentially be adapted for the synthesis of ethyl 5-formylthiophene-2-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined using X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . These techniques could be employed to determine the precise molecular geometry of ethyl 5-formylthiophene-2-carboxylate and to confirm the position of the formyl group on the thiophene ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . The presence of the formyl group in ethyl 5-formylthiophene-2-carboxylate suggests that it could participate in similar reactions, such as nucleophilic addition or condensation, to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and photophysical properties, are crucial for their practical applications. For example, ethyl 2-arylthiazole-5-carboxylates exhibited interesting photophysical properties and singlet oxygen activation, which could be relevant for applications in photochemistry . The properties of ethyl 5-formylthiophene-2-carboxylate would need to be studied to understand its behavior in different environments and its potential uses.

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Preparation

    A safe and efficient process for the preparation of related compounds like ethyl 2-methylthiophene-3-carboxylate has been developed, offering advantages such as operational simplicity and avoidance of strong bases. This method yielded a 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale (Kogami & Watanabe, 2011).

  • Synthesis of Derivatives

    Ethyl 3-amino-5-arylthiophene-2-carboxylates have been synthesized using α-chlorocinnamonitriles and ethyl mercaptoacetate, forming in high yields (Shastin et al., 2006).

  • Synthesis of Novel Compounds

    The synthesis of thieno[3,4-d]pyrimidines using ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate and 1,3-dicarbonyl compounds has been explored, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Applications in Material Sciences

  • Fluorescence Studies

    Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been studied for its novel fluorescence properties, indicating potential applications in material sciences (Guo Pusheng, 2009).

  • Use in Biheteroaryl Synthesis

    Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been used in palladium-catalyzed direct arylation of heteroaromatics, demonstrating their utility in synthesizing biheteroaryls with high yields (Fu et al., 2012).

Application in Dye and Pigment Industry

  • Complexation with Metals: Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and its analogs have been synthesized and complexed with metals like copper, cobalt, and zinc. These complexes showed promising application properties on polyester and nylon fabrics (Abolude et al., 2021).

properties

IUPAC Name

ethyl 5-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPZQIYCDXHRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444987
Record name Ethyl 5-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formylthiophene-2-carboxylate

CAS RN

67808-65-5
Record name Ethyl 5-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.588 mL, 60 mmol) in THF (20 mL) under N2 is cooled to −78° C. and treated with n-butyllithium (2.5 M in hexanes, 1.66 mL). The mixture is then warmed to 0° C. for 10 min, cooled back to −78° C., treated dropwise with a solution of thiophene-2-carboxylic acid ethyl ester (0.5 g, 3.2 mmol) in THF (12 mL), and stirred 5 min. N,N-dimethylformamide (0.324 mL, 4.16 mmol) is then added, and the reaction is allowed to warm to rt, while stirring overnight. Aqueous buffer (pH=7) is added, and the product is extracted into ethyl acetate (3×). Combined organic layers are dried, filtered, and concentrated. The resulting residue is applied to silica gel and eluted using hexanes with an ethyl acetate gradient from 0% to 40% to give 5-formyl-thiophene-2-carboxylic acid ethyl ester (325 mg).
Quantity
0.588 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0.324 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Armani, A Rizzi, C Capaldi, R De Fanti… - Journal of Medicinal …, 2021 - ACS Publications
In this paper, we report the discovery of dual M 3 antagonist-PDE4 inhibitor (MAPI) compounds for the inhaled treatment of pulmonary diseases. The identification of dual compounds …
Number of citations: 8 pubs.acs.org
SK Ahmed, JLG Etoga, SA Patel, RJ Bridges… - Bioorganic & medicinal …, 2011 - Elsevier
… extracted with CHCl 3 (2 × 250 mL), dried over Na 2 SO 4 , concentrated and purified by column chromatography (EtOAc/hex, 1:4) to affford ethyl 5-formylthiophene-2-carboxylate as an …
Number of citations: 14 www.sciencedirect.com
M Shigeno, Y Fujii, A Kajima… - … Process Research & …, 2018 - ACS Publications
Heteroarene formylations in DMF solution proceed in the presence of an amide base catalyst generated in situ from tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine (…
Number of citations: 15 pubs.acs.org
A Rizzi, G Amari, F Pivetti, M Delcanale… - Journal of Medicinal …, 2023 - ACS Publications
Aiming at the inhaled treatment of pulmonary diseases, the optimization process of the previously reported MAPI compound 92a is herein described. The project was focused on …
Number of citations: 3 pubs.acs.org
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2021 - ACS Publications
Concomitant inhibition of key epigenetic pathways involved in silencing tumor suppressor genes has been recognized as a promising strategy for cancer therapy. Herein, we report a …
Number of citations: 10 pubs.acs.org
M Shilai, Y Kondo, T Sakamoto - Journal of the Chemical Society …, 2001 - pubs.rsc.org
… Ethyl 5-formylthiophene-2-carboxylate 2b …
Number of citations: 62 pubs.rsc.org

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